Regiochemical Advantage of 1,3-Substitution over 1,4-Substitution for Somatostatin Receptor Pharmacophore Engagement
The 1,3-cyclohexanebis(methylamine) scaffold embedded in the title compound is the core motif of L-779976, a selective nonpeptidic somatostatin subtype-2 (SST2) receptor agonist with a Ki of 0.05 nM, and of a structurally related SST3 antagonist series exhibiting IC₅₀ of 10 nM against human SST3 receptor expressed in CHO cells [1][2]. The 1,4-regioisomer, tert-butyl ((4-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 166168-16-7), presents a different N–N spatial orientation (para-like geometry) that does not match the pharmacophore requirements of these receptor systems; no SST2/SST3 clinical candidate incorporating the 1,4-scaffold has been reported . This regiochemical specificity makes the 1,3-compound the obligatory building block for any program targeting somatostatin receptor subtypes where the 1,3-cyclohexane bis-amine motif has been validated.
| Evidence Dimension | Pharmacophoric geometry – receptor binding affinity of drug candidates built on 1,3- vs. 1,4-cyclohexane bis-amine scaffolds |
|---|---|
| Target Compound Data | 1,3-scaffold drug L-779976: SST2 Ki = 0.05 nM; SST3 antagonist: IC₅₀ = 10 nM |
| Comparator Or Baseline | 1,4-regioisomer CAS 166168-16-7: no reported SST2/SST3 drug candidate with quantifiable binding data |
| Quantified Difference | Qualitative: 1,3-scaffold enables sub-nanomolar SST2 binding; 1,4-scaffold structurally incapable of matching validated pharmacophore |
| Conditions | L-779976: human SST2 receptor (source: ChEBI). SST3 antagonist: human SST3 receptor in CHO cells, inhibition of forskolin/SS-14-stimulated cAMP accumulation (source: BindingDB CHEMBL2069505). |
Why This Matters
Programs targeting somatostatin receptors cannot substitute the 1,4-isomer without abandoning a clinically validated pharmacophore and re-initiating hit-finding, incurring substantial time and cost.
- [1] ChEBI. L-779976 (CHEBI:176977) – selective nonpeptidic agonist of somatostatin subtype-2 (SST2) receptor, Ki = 0.05 nM. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:176977 View Source
- [2] BindingDB. BDBM50389593 / CHEMBL2069505 – Antagonist activity at human SST3 receptor, IC₅₀ = 10 nM. https://ww.w.bindingdb.org View Source
